molecular formula C13H15FN8O3 B12804843 Adenosine, 5'-azido-5'-deoxy-4'-C-fluoro-2',3'-O-(1-methylethylidene)- CAS No. 33962-34-4

Adenosine, 5'-azido-5'-deoxy-4'-C-fluoro-2',3'-O-(1-methylethylidene)-

Cat. No.: B12804843
CAS No.: 33962-34-4
M. Wt: 350.31 g/mol
InChI Key: IOGRHEQTLYRZAX-LVNATWPUSA-N
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Description

Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- is a modified nucleoside analog. Nucleosides are the fundamental building blocks of nucleic acids, such as DNA and RNA, and are involved in several biochemical processes, including cellular signaling pathways and metabolism . This compound is particularly interesting due to its unique structural modifications, which include an azido group, a fluoro group, and an isopropylidene-protected sugar moiety.

Preparation Methods

The synthesis of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- involves several steps. One common method is a one-pot synthesis that starts with the protected starting material generated from adenosine . The process involves the conversion of alcohols to azides, which offers a tractable alternative to more difficult reactions like the Mitsunobu reaction . The synthetic route typically includes the following steps:

  • Protection of the hydroxyl groups on the sugar moiety.
  • Introduction of the azido group at the 5’ position.
  • Introduction of the fluoro group at the 4’ position.
  • Deprotection of the sugar moiety to yield the final product.

Chemical Reactions Analysis

Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions are typically amino derivatives and oxidized products.

Scientific Research Applications

Adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- include:

The uniqueness of adenosine, 5’-azido-5’-deoxy-4’-C-fluoro-2’,3’-O-(1-methylethylidene)- lies in its combination of the azido and fluoro groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

33962-34-4

Molecular Formula

C13H15FN8O3

Molecular Weight

350.31 g/mol

IUPAC Name

9-[(3aS,4S,6R,6aR)-4-(azidomethyl)-4-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]purin-6-amine

InChI

InChI=1S/C13H15FN8O3/c1-12(2)23-7-8(24-12)13(14,3-20-21-16)25-11(7)22-5-19-6-9(15)17-4-18-10(6)22/h4-5,7-8,11H,3H2,1-2H3,(H2,15,17,18)/t7-,8+,11-,13-/m1/s1

InChI Key

IOGRHEQTLYRZAX-LVNATWPUSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@](O[C@H]2N3C=NC4=C(N=CN=C43)N)(CN=[N+]=[N-])F)C

Canonical SMILES

CC1(OC2C(O1)C(OC2N3C=NC4=C(N=CN=C43)N)(CN=[N+]=[N-])F)C

Origin of Product

United States

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